N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide
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Overview
Description
“N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” is a synthetic organic compound that features a benzodioxole ring, a nitro-triazole moiety, and a butanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Introduction of the Nitro-Triazole Moiety: The nitro-triazole group can be introduced via a nucleophilic substitution reaction using a suitable triazole precursor.
Formation of the Butanamide Chain: The final step involves coupling the benzodioxole and nitro-triazole intermediates with a butanamide chain through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in the triazole moiety can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Halogenated or nucleophile-substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro-triazole moiety could be involved in redox reactions, while the benzodioxole ring might participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-4-(3-amino-1H-1,2,4-triazol-1-YL)butanamide: Similar structure but with an amino group instead of a nitro group.
N-(2H-1,3-Benzodioxol-5-YL)-4-(1H-1,2,4-triazol-1-YL)butanamide: Lacks the nitro group in the triazole moiety.
Uniqueness
The presence of the nitro group in “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” might confer unique redox properties and potential biological activities that are distinct from its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c19-12(2-1-5-17-7-14-13(16-17)18(20)21)15-9-3-4-10-11(6-9)23-8-22-10/h3-4,6-7H,1-2,5,8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYJCMAFTXXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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